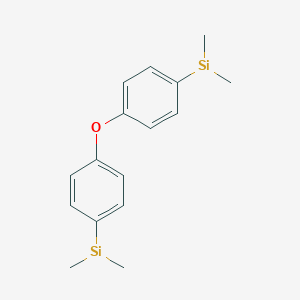

(Oxybis(4,1-phenylene))bis(dimethylsilane)

Description

Properties

InChI |

InChI=1S/C16H20OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTFFLFCESNROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Oxybis(4,1-phenylene))bis(dimethylsilane): Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (Oxybis(4,1-phenylene))bis(dimethylsilane), a key organosilicon intermediate. We will delve into its core chemical properties, molecular structure, and spectroscopic characteristics. A detailed, field-proven synthesis protocol is presented, followed by an exploration of its primary mode of reactivity—hydrosilylation—which is fundamental to its application in advanced materials. This document is intended for researchers, material scientists, and process chemists engaged in the development of high-performance polymers, encapsulants, and adhesives.

Compound Profile and Physicochemical Properties

(Oxybis(4,1-phenylene))bis(dimethylsilane), also known as 4,4'-Bis(dimethylsilyl)diphenyl ether, is a versatile difunctional silane monomer.[1] Its structure uniquely combines the high thermal stability and chemical resistance of a diphenyl ether backbone with the reactive potential of two terminal dimethylsilyl (Si-H) groups. This bifunctionality makes it an ideal building block for creating cross-linked polymer networks.

The presence of the Si-H bond is the cornerstone of its utility. This bond is susceptible to catalyzed addition reactions across unsaturated bonds (hydrosilylation), enabling the formation of stable Si-C or Si-O-C linkages.[2] This reactivity, coupled with the inherent stability of the arylether framework, allows for the formulation of materials with exceptional thermal and oxidative resistance.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13315-17-8 | [3] |

| Molecular Formula | C₁₆H₂₂OSi₂ | [1] |

| Molecular Weight | 286.52 g/mol | [3] |

| Physical Form | Colorless transparent liquid | GM Chemical |

| Boiling Point | 138-140 °C @ 0.2 mmHg | GM Chemical |

| Density | ~0.976 g/cm³ | ECHEMI |

| Synonyms | 4,4'-Bis(dimethylsilyl)diphenyl ether; Bis(p-dimethylsilyl)phenyl ether |[1] |

Molecular Structure and Spectroscopic Analysis

The molecular architecture consists of a central oxygen atom linking two para-substituted phenyl rings. Each phenyl ring is terminated with a dimethylsilyl group. This structure imparts a high degree of aromatic character, contributing to the compound's thermal stability.

Caption: Workflow for the synthesis of the target compound via Grignard reaction.

Step-by-Step Experimental Protocol:

-

Reactor Preparation: A multi-neck, oven-dried flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel is assembled under an inert atmosphere (Argon or Nitrogen).

-

Grignard Reagent Formation:

-

Charge the flask with magnesium turnings (2.2 equivalents).

-

Add a co-solvent mixture of anhydrous THF and toluene (e.g., 1:1 ratio).

-

In the addition funnel, prepare a solution of 4,4'-dibromodiphenyl ether (1.0 equivalent) in the THF/toluene co-solvent.

-

Add a small portion of the dibromide solution to the magnesium to initiate the reaction, which is evidenced by heat evolution and bubble formation. A crystal of iodine can be added as an initiator if needed.

-

Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 2-3 hours to ensure the formation of the di-Grignard reagent.

-

-

Silylation:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add chlorodimethylsilane (2.5 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. This slow addition is critical to control the exotherm and prevent side reactions.

-

After addition, allow the mixture to warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield the final product as a clear, colorless liquid.

-

Reactivity and Core Applications

The primary utility of (Oxybis(4,1-phenylene))bis(dimethylsilane) stems from the reactivity of its Si-H bonds, predominantly through the hydrosilylation reaction. This reaction involves the addition of the Si-H bond across an unsaturated C=C or C≡C bond, catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Karstedt's or Speier's catalyst. [2][4]

Caption: Hydrosilylation reaction forming a cross-linked polymer network.

Application in High-Performance Encapsulants:

In the field of electronics and materials science, this molecule serves as a potent crosslinker for silicone-based encapsulants and adhesives.

-

Mechanism of Action: The process involves mixing the bis(silane) with a polymer containing vinyl groups (e.g., vinyl-terminated polydimethylsiloxane, PDMS) and a trace amount of a platinum catalyst. Upon heating, the hydrosilylation reaction occurs, where the Si-H groups from the crosslinker add across the vinyl groups of the polymer chains. [5]Since the crosslinker has two reactive sites, it can bridge two different polymer chains, leading to the formation of a three-dimensional, cross-linked network.

-

Resulting Properties: This network structure transforms the material from a viscous liquid into a durable, resilient solid or gel. The diphenyl ether core of the crosslinker imparts excellent thermal stability to the final cured material, making it suitable for applications requiring high-temperature resistance. The resulting poly(silyl ether) materials are known for their hydrolytic degradability under specific conditions, which can be an advantage in applications requiring sustainable or reworkable materials. [5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for (Oxybis(4,1-phenylene))bis(dimethylsilane) is not universally published, precautions should be based on chemically similar compounds like diphenyl ether and functional silanes.

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. [6]Avoid inhalation of vapors. [7]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [7]* Fire and Explosion Hazard: The compound is combustible. Keep away from open flames, sparks, and sources of ignition. Use explosion-proof equipment where necessary. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Storage under an inert atmosphere is recommended to protect the reactive Si-H bonds from moisture and oxidation. [8]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems. [9]

References

-

Sample, C. S., Lee, S.-H., Bates, M. W., Ren, J. M., Lawrence, J., Lensch, V., Gerbec, J. A., Bates, C. M., Li, S., & Hawker, C. J. (2019). Metal-Free Synthesis of Poly(silyl ether)s under Ambient Conditions. Macromolecules, 52(5), 1993–1999. [Link]

-

Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. (n.d.). Royal Society of Chemistry. [Link]

-

Chem Service. (2021). Safety Data Sheet. [Link]

-

Royal Society of Chemistry. (2015). 1H NMR of compound 4. [Link]

-

Nishikubo, T., Kameyama, A., Kimura, Y., & Nakamura, T. (1996). New Synthesis of Poly(silyl ether) and Poly(germyl ether) by Addition Reactions of Bisepoxides with Dimethyldiphenoxysilane and Dimethyldiphenoxygermane. Macromolecules, 29(17), 5529–5534. [Link]

-

Metal-Free Synthesis of Poly(silyl ether)s under Ambient Conditions. (2019). UCSB Library. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20283168, 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

-

Al-Bayati, M., & Du, G. (2022). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 14(17), 3491. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Granville Oil & Chemicals. (2019). Safety data sheet. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20683015, (Oxybis(4,1-phenylene))bis(dimethylsilane). PubChem. [Link]

-

Vlasova, N. N., & Voronkov, M. G. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

-

Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(26), 20603–20616. [Link]

-

Wang, X.-j., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

-

Fox Chase Chemical Diversity Center, Inc. (n.d.). Innovative (oxybis(4,1-phenylene))bis(dimethylsilane) Pro Version. [Link]

-

United States Patent Office. (n.d.). [Link]

-

Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University of Iowa. [Link]

- Halm, R. L., & Larson, G. L. (2004). Preparation of organosilicon intermediate and their derivatives in a novel grignard process.

Sources

- 1. (Oxybis(4,1-phenylene))bis(dimethylsilane) | C16H20OSi2 | CID 20683015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (Oxybis(4,1-phenylene))bis(dimethylsilane) - [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications | MDPI [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. FCKeditor - Resources Browser [my.fccc.edu]

- 9. granvilleoil.com [granvilleoil.com]

Synthesis and purification methods for (Oxybis(4,1-phenylene))bis(dimethylsilane)

An In-Depth Technical Guide to the Synthesis and Purification of (Oxybis(4,1-phenylene))bis(dimethylsilane)

Authored by: Gemini, Senior Application Scientist

Introduction

(Oxybis(4,1-phenylene))bis(dimethylsilane), with the chemical formula C₁₆H₂₀OSi₂, is a versatile organosilane compound characterized by a central diphenyl ether core functionalized with dimethylsilyl groups at the para positions.[1] This unique structure, combining the flexibility of the ether linkage with the reactive Si-H bonds, makes it a valuable building block in polymer chemistry, materials science, and as a precursor for more complex organosilicon molecules. For researchers in drug development and medicinal chemistry, derivatives of such molecules can play a role in creating novel scaffolds or as functionalized linkers.

This guide provides a comprehensive overview of the robust synthesis and purification methodologies for (Oxybis(4,1-phenylene))bis(dimethylsilane). It is designed for chemical researchers and process development scientists, offering not just protocols, but the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Part 1: Synthesis via Grignard Reaction

The most established and reliable method for synthesizing (Oxybis(4,1-phenylene))bis(dimethylsilane) is through a Grignard reaction. This classic organometallic approach allows for the efficient formation of the crucial carbon-silicon bond.[2][3]

Reaction Principle

The synthesis involves two main stages:

-

Formation of a Di-Grignard Reagent: 4,4'-Dibromodiphenyl ether is reacted with magnesium metal in an anhydrous ether solvent to form a di-Grignard reagent, bis(4-bromomagnesiophenyl) ether.

-

Coupling with Chlorodimethylsilane: The di-Grignard reagent then acts as a potent nucleophile, attacking the electrophilic silicon center of chlorodimethylsilane. This reaction occurs twice to substitute both magnesium bromide moieties, yielding the final product and magnesium salts as byproducts.

The overall reaction scheme is as follows:

Br-Ph-O-Ph-Br + 2 Mg → BrMg-Ph-O-Ph-MgBr BrMg-Ph-O-Ph-MgBr + 2 ClSi(H)(CH₃)₂ → (CH₃)₂HSi-Ph-O-Ph-SiH(CH₃)₂ + 2 MgBrCl

Causality Behind Experimental Design

The success of a Grignard reaction is critically dependent on rigorous control of the reaction environment.

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, such as water. Any moisture will protonate and quench the reagent, halting the desired reaction. Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.

-

Inert Atmosphere: The Grignard reagent can also react with atmospheric oxygen. To prevent this side reaction and ensure maximum yield, the entire process must be conducted under an inert atmosphere, such as dry nitrogen or argon.

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice. They are effective at solvating the Grignard reagent, keeping it in solution and accessible for reaction. THF is often preferred for its higher boiling point, allowing for reactions at elevated temperatures if needed.

-

Reagent Addition Strategy: The addition of chlorodimethylsilane to the pre-formed Grignard reagent (normal addition) is typically employed.[2] This ensures that the Grignard reagent is always in excess relative to the electrophile initially, which can help drive the reaction to completion and minimize partially substituted intermediates.

Detailed Experimental Protocol: Grignard Synthesis

Safety Note: Chlorodimethylsilane is highly flammable, corrosive, and reacts with moisture to release HCl gas.[4][5] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and neoprene or nitrile rubber gloves, must be worn.[5][6][7]

Materials & Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Condenser, oven-dried

-

Pressure-equalizing dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas (N₂ or Ar) inlet and bubbler

-

Heating mantle

-

4,4'-Dibromodiphenyl ether

-

Magnesium turnings

-

Chlorodimethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

Procedure:

-

Setup: Assemble the dry three-neck flask with the condenser, dropping funnel, and inert gas inlet. Place magnesium turnings (2.2 equivalents) in the flask.

-

Initiation: Add a small crystal of iodine to the flask. Gently heat the flask under the inert atmosphere until violet iodine vapor is observed. This helps to activate the magnesium surface.

-

Grignard Formation: Dissolve 4,4'-dibromodiphenyl ether (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

-

Reaction: Once initiated, add the remaining ethereal solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 2-3 hours to ensure complete formation of the di-Grignard reagent.

-

Coupling: Cool the reaction mixture to 0 °C using an ice bath. Dissolve chlorodimethylsilane (2.5 equivalents, a slight excess) in anhydrous THF and add it to the dropping funnel.

-

Reaction Execution: Add the chlorodimethylsilane solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A precipitate (magnesium salts) will form.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.

-

Quenching: Cool the mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.

-

Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with saturated NH₄Cl solution, water, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 2: Purification Methodologies

The crude product from the synthesis will contain the desired (Oxybis(4,1-phenylene))bis(dimethylsilane), unreacted starting materials, and various side products. A multi-step purification strategy is often required.

Workflow for Synthesis and Purification

Sources

- 1. (Oxybis(4,1-phenylene))bis(dimethylsilane) | C16H20OSi2 | CID 20683015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. Chlorodimethylsilane(1066-35-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. echemi.com [echemi.com]

Spectroscopic data analysis of (Oxybis(4,1-phenylene))bis(dimethylsilane) (NMR, FT-IR, Mass Spec)

Introduction

(Oxybis(4,1-phenylene))bis(dimethylsilane), with the CAS Number 13315-17-8, is an organosilicon compound characterized by two dimethylsilyl groups attached to a diphenyl ether core.[1][2][3][4] This unique structure imparts properties that are of significant interest in materials science and organic synthesis. A thorough understanding of its molecular structure and purity is paramount for its effective application. This guide provides an in-depth analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational framework for researchers, scientists, and professionals in drug development.

The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis for organosilicon compounds, ensuring a robust and reliable analytical approach.[5][6][7][8][9][10][11][12][13][14]

Molecular Structure and Analytical Workflow

The structural integrity of (Oxybis(4,1-phenylene))bis(dimethylsilane) is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Caption: Figure 1: Analytical Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For (Oxybis(4,1-phenylene))bis(dimethylsilane), ¹H, ¹³C, and even ²⁹Si NMR can provide detailed structural information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[15]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

²⁹Si NMR Acquisition: If available, obtain a ²⁹Si NMR spectrum. Due to the low natural abundance and negative magnetogyric ratio of ²⁹Si, specialized pulse sequences like INEPT or DEPT may be employed to enhance sensitivity.[16]

Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.0 | Multiplet | 8H | Aromatic protons (C₆H₄) |

| ~ 4.5 - 4.0 | Septet | 2H | Si-H |

| ~ 0.3 - 0.1 | Doublet | 12H | Methyl protons (Si-(CH₃)₂) |

Interpretation of ¹H NMR Spectrum

The aromatic protons are expected to appear in the downfield region (7.5-7.0 ppm) due to the deshielding effect of the benzene ring current.[17][18][19] The protons on the two phenyl rings are chemically equivalent due to the symmetry of the molecule, but will likely show a complex splitting pattern due to ortho- and meta-couplings. The Si-H proton is anticipated to resonate around 4.5-4.0 ppm as a septet due to coupling with the six equivalent methyl protons. The twelve methyl protons attached to the silicon atoms are expected to appear as a doublet in the upfield region (0.3-0.1 ppm) due to coupling with the Si-H proton.

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 155 | C-O (aromatic) |

| ~ 135 - 130 | C-Si (aromatic) |

| ~ 120 - 115 | C-H (aromatic) |

| ~ 0 | Si-CH₃ |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the unique carbon environments in the molecule. The aromatic carbon attached to the oxygen atom will be the most downfield, followed by the carbon attached to the silicon atom. The remaining aromatic carbons will appear in the typical aromatic region. The methyl carbons attached to the silicon will be the most upfield, appearing close to 0 ppm.[17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3070 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Medium | Aliphatic C-H stretch (from methyl groups) |

| ~ 2150 - 2100 | Strong | Si-H stretch |

| ~ 1600 - 1475 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1250 | Strong | Si-CH₃ deformation |

| ~ 1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~ 830 - 800 | Strong | Si-C stretch and para-disubstituted benzene C-H out-of-plane bend |

Interpretation of FT-IR Spectrum

The FT-IR spectrum provides clear evidence for the key functional groups in (Oxybis(4,1-phenylene))bis(dimethylsilane). The strong absorption band in the 2150-2100 cm⁻¹ region is highly characteristic of the Si-H bond.[8][10] The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1475 cm⁻¹ range. The strong band around 1250 cm⁻¹ is indicative of the Si-CH₃ group. The characteristic absorption of the aryl ether C-O-C linkage is also expected to be present.[8][10][20][21][22][23]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of compound.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data

| m/z | Proposed Fragment |

| 286 | [M]⁺ (Molecular Ion) |

| 227 | [M - Si(CH₃)₂H]⁺ |

| 199 | [M - C₆H₄Si(CH₃)₂H]⁺ |

| 168 | [C₁₂H₈O]⁺ |

| 59 | [Si(CH₃)₂H]⁺ |

Interpretation of Mass Spectrum

The mass spectrum should exhibit a molecular ion peak at m/z 286, corresponding to the molecular weight of the compound.[1] The fragmentation pattern will be influenced by the presence of the ether linkage and the silyl groups. Common fragmentation pathways for ethers involve cleavage of the C-O bond.[24][25][26] For organosilicon compounds, cleavage of the Si-C bonds is also a prominent fragmentation pathway.[9][11][14] The fragmentation of (Oxybis(4,1-phenylene))bis(dimethylsilane) is expected to proceed through the loss of a dimethylsilyl group or cleavage of the ether bond.

Caption: Figure 2: Proposed Mass Spectral Fragmentation Pathway.

Conclusion

The combined application of NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive analytical framework for the characterization of (Oxybis(4,1-phenylene))bis(dimethylsilane). The expected spectroscopic data, based on established principles, aligns with the proposed molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently verify the identity and purity of this important organosilicon compound.

References

-

The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. RSC Publishing. [Link]

-

29Si NMR Spectroscopy of Organosilicon Compounds. ResearchGate. [Link]

-

NMR Spectroscopy of Organosilicon Compounds. ResearchGate. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. [Link]

-

NIST Chemistry WebBook. MatDaCs. [Link]

-

Welcome to the NIST WebBook. NIST. [Link]

-

FT-IR spectra of silane (APTES). ResearchGate. [Link]

-

A Guide to the NIST Chemistry WebBook. NIST. [Link]

-

Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry - ACS Publications. [Link]

-

(Oxybis(4,1-phenylene))bis(dimethylsilane) | C16H20OSi2. PubChem. [Link]

-

Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. [Link]

-

A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI. [Link]

-

Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. ScienceDirect. [Link]

-

FT-IR spectrum of the organosilicon compound. ResearchGate. [Link]

-

Si NMR Some Practical Aspects. Pascal-Man. [Link]

-

Search for Species Data by Chemical Name. NIST WebBook. [Link]

-

Infrared spectra-structure correlations for organosilicon compounds. Scilit. [Link]

-

NMR Periodic Table: Silicon NMR. IMSERC. [Link]

-

²⁹Si{¹H} NMR spectra of (a) the reaction of silane 1 c with... ResearchGate. [Link]

-

Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. ResearchGate. [Link]

-

NMR - Interpretation. Chemistry LibreTexts. [Link]

-

(((Oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane). Pharmaffiliates. [Link]bis(tert-butyldimethylsilane)-)

-

FT-IR spectrum of the SDBS ligand. ResearchGate. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. PMC - NIH. [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Figure 2. FTIR spectra of (a) untreated silica, (b) 1% silane-treated... ResearchGate. [Link]

-

Interpreting Aromatic NMR Signals. YouTube. [Link]

-

GCMS Section 6.13. Whitman People. [Link]

-

Mass Spectrometry: Fragmentation. University of Calgary. [Link]

-

INFRARED STUDY OF THE SILICA/SILANE REACTION. University of Twente. [Link]

-

Spectral Database for Organic Compounds. Bioregistry. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

-

Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. Environmental Science: Atmospheres (RSC Publishing). [Link]

-

Mass Spectrometry. Chemistry LibreTexts. [Link]

-

FTIR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (BBMPC). ResearchGate. [Link]

-

AIST:SDBS Help. Spectral Database for Organic Compounds. [Link]

Sources

- 1. (Oxybis(4,1-phenylene))bis(dimethylsilane) | C16H20OSi2 | CID 20683015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13315-17-8|(Oxybis(4,1-phenylene))bis(dimethylsilane)|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR Periodic Table: Silicon NMR [imserc.northwestern.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. scilit.com [scilit.com]

- 21. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ris.utwente.nl [ris.utwente.nl]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. GCMS Section 6.13 [people.whitman.edu]

- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide on the Thermal Stability and Decomposition Profile of (Oxybis(4,1-phenylene))bis(dimethylsilane)

Introduction

(Oxybis(4,1-phenylene))bis(dimethylsilane) is a specialized organosilane monomer notable for its unique structure, which combines the flexibility and thermal resistance of a diphenyl ether core with the reactive potential of two dimethylsilyl groups. This architecture makes it a valuable building block in the synthesis of high-performance polymers, such as polyimides, polysiloxanes, and other hybrid organic-inorganic materials. For researchers and materials scientists, understanding the intrinsic thermal stability and decomposition pathway of this monomer is paramount for predicting the service temperature, degradation mechanisms, and long-term reliability of the resulting polymers.

This technical guide provides a comprehensive analysis of the thermal behavior of (Oxybis(4,1-phenylene))bis(dimethylsilane). While direct, isolated studies on this specific monomer are not extensively published, we can construct a robust and scientifically-grounded profile by examining the behavior of polymers incorporating this structure and by applying fundamental principles of organosilicon chemistry. We will explore the expected thermal stability, propose decomposition mechanisms, and provide detailed experimental protocols for characterization.

Molecular Structure and Inherent Stability

A molecule's thermal stability is intrinsically linked to its chemical structure. The (Oxybis(4,1-phenylene))bis(dimethylsilane) molecule possesses distinct domains that govern its decomposition profile.

Caption: Molecular structure of (Oxybis(4,1-phenylene))bis(dimethylsilane).

-

Diphenyl Ether Core: The central C-O-C ether linkage flanked by two aromatic rings is a well-known motif in high-performance polymers, prized for its high thermal and oxidative stability. This core unit is expected to remain intact until very high temperatures are reached.

-

Aryl-Silicon (C-Si) Bond: The bond connecting the phenyl ring to the silicon atom is robust. Its strength contributes significantly to the overall stability of the molecule.

-

Methyl-Silicon (CH₃-Si) Bonds: These are generally the weakest links in the structure and the most likely sites for initial thermal scission. The decomposition of many organosilicon polymers begins with the fragmentation of methylsilyl groups.[1][2][3]

Thermal Decomposition Profile via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a polymer derived from (Oxybis(4,1-phenylene))bis(dimethylsilane), a multi-stage decomposition is anticipated in an inert (N₂) atmosphere.

Anticipated TGA Profile:

-

Initial Stability (up to ~400-450°C): The molecule is expected to be highly stable with negligible mass loss. This stability is conferred by the robust diphenyl ether backbone and strong Aryl-Si bonds.

-

First Decomposition Stage (~450-600°C): This stage is likely initiated by the cleavage of the Si-CH₃ bonds. This process would release volatile low-molecular-weight species like methane and ethane, leading to the first significant mass loss.[1] Concurrently, cross-linking reactions can occur between the reactive silyl radicals, forming a more complex, thermally stable network.

-

Second Decomposition Stage (>600°C): At higher temperatures, the more stable bonds, including the Aryl-Si and potentially the C-O-C ether linkage, will begin to break down. This leads to further mass loss and the gradual transformation of the material into a silicon-containing ceramic char (e.g., silicon carbide, silicon oxycarbide).

-

Char Yield: A significant char yield is expected at high temperatures (e.g., >800°C), which is characteristic of organosilicon materials containing aromatic structures. This high char yield is a key indicator of good thermal stability and flame retardancy.

Illustrative Data for a Polymer Incorporating the Monomer

The following table summarizes expected quantitative data from a TGA experiment on a polymer synthesized using (Oxybis(4,1-phenylene))bis(dimethylsilane). This data is illustrative, based on typical values for high-performance silicon-containing polymers.[4]

| Parameter | Value (Nitrogen) | Value (Air) | Significance |

| T₅ (Temp. for 5% Mass Loss) | ~460 °C | ~390 °C | Onset of decomposition; lower in air due to oxidative degradation. |

| T₁₀ (Temp. for 10% Mass Loss) | ~500 °C | ~450 °C | Further indicator of initial degradation kinetics. |

| Tₘₐₓ (Temp. of Max. Loss Rate) | ~540 °C | ~500 °C | Point of most rapid decomposition, related to main chain scission.[4] |

| Char Yield at 800°C | > 60% | > 50% | High char indicates formation of a stable ceramic-like residue. |

Proposed Decomposition Mechanism

Based on established principles of organosilicon chemistry, a likely decomposition pathway involves a series of radical chain reactions.

-

Initiation: The process begins with the homolytic cleavage of the weakest bonds, the Si-CH₃ bonds, to form silyl and methyl radicals. R-Si(CH₃)₂-R' → R-Si•(CH₃)-R' + •CH₃

-

Propagation: The highly reactive methyl radicals can abstract hydrogen atoms from other methyl groups, producing methane and generating new radical sites on the polymer backbone. •CH₃ + R-Si(CH₃)₂-R' → CH₄ + R-Si•(CH₃)-R'

-

Cross-linking: The silyl radicals generated on the main chains can combine, leading to the formation of highly stable cross-links (e.g., disilymethylene bridges).[1][2] This process increases the molecular weight and contributes to the high char yield.

-

High-Temperature Scission: At much higher temperatures, cleavage of the Si-Aryl and ether bonds occurs, leading to the breakdown of the primary structure and the evolution of aromatic fragments.

Caption: Proposed thermal decomposition pathway for the monomer unit.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure reproducible and reliable data, a stringent experimental protocol is essential. This protocol represents a self-validating system for assessing the thermal stability of materials derived from the target monomer.

Objective: To determine the onset of decomposition, mass loss profile, and char yield of a polymer sample in an inert atmosphere.

Instrumentation: A high-precision Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Protocol Steps:

-

Sample Preparation:

-

Ensure the polymer sample is completely dry by placing it in a vacuum oven at 80°C for at least 12 hours to remove any residual solvent or moisture, which could interfere with mass loss measurements.

-

Weigh approximately 5-10 mg of the dried sample into a ceramic (alumina) or platinum TGA pan. An accurate initial mass is critical for quantitative analysis.

-

-

Instrument Setup & Calibration:

-

Perform routine weight and temperature calibrations as per the instrument manufacturer's guidelines (e.g., using calcium oxalate for mass and Curie point standards for temperature). This step is crucial for data trustworthiness.

-

Install the calibrated instrument with the appropriate sample pan.

-

-

Experimental Method:

-

Gas Flow: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere. Maintain this flow throughout the experiment.

-

Initial Equilibration: Equilibrate the sample at a starting temperature of 40°C.

-

Heating Ramp: Increase the temperature from 40°C to 900°C at a linear heating rate of 10 °C/min.[5] A controlled heating rate is vital for kinetic analysis and comparability between runs.

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the entire run.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Calculate T₅ and T₁₀ values from the TGA curve.

-

Generate the derivative thermogravimetric (DTG) curve by taking the first derivative of the TGA curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tₘₐₓ).

-

Determine the final residual mass (char yield) at 900°C.

-

Caption: Standard Operating Procedure for TGA analysis.

Conclusion

(Oxybis(4,1-phenylene))bis(dimethylsilane) serves as a monomer for materials with exceptional thermal stability. Its decomposition profile is governed by the robust diphenyl ether core and the more labile dimethylsilyl groups. Thermal degradation is predicted to initiate around 450°C via the scission of Si-CH₃ bonds, followed by extensive cross-linking and eventual fragmentation of the polymer backbone at higher temperatures, resulting in a high char yield. A thorough characterization using standardized TGA protocols is essential for quantifying this stability and ensuring the reliable performance of the advanced materials synthesized from this versatile monomer.

References

-

Wrobel, A. M., & Wertheimer, M. R. (1982). Thermal Decomposition of Plasma-Polymerized Organosilicon Thin Films. Journal of Macromolecular Science: Part A - Chemistry, 17(3), 433-452.

-

Wrobel, A. M., & Wertheimer, M. R. (n.d.). Thermal Decomposition of Plasma-Polymerized Organosilicon Thin Films. SemOpenAlex.

-

Lelievre, S., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5195.

-

Caruso, M. M., et al. (2018). Various modes of thermal decomposition of silicone resins. AIP Conference Proceedings, 1981(1), 020087.

-

Wrobel, A. M., & Wertheimer, M. R. (n.d.). Thermal Decomposition of Plasma-Polymerized Organosilicon Thin Films.

-

Eurofins EAG Laboratories. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS).

-

Kamei, M., et al. (2023). Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. Polymers, 15(24), 4668.

-

Borysenko, M. V., et al. (2014). Thermogravimetric analysis of silicas chemically modified with products of deoligomerization of polydimethylsiloxane. ResearchGate.

-

ResearchGate. (n.d.). Thermogravimetric analysis of polymers by different silicone contents...

-

Wang, Y., et al. (2019). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Polymers, 11(11), 1833.

-

ResearchGate. (n.d.). Synthesis and Characterization of Poly(tetramethyl-1,4-silphenylenesiloxane) Derivatives with Oxyethylene Substituent on Phenylene Moiety.

-

PubChem. (n.d.). (Oxybis(4,1-phenylene))bis(dimethylsilane). National Center for Biotechnology Information.

-

Wang, X., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1496.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. metaphactory [semopenalex.org]

- 4. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of (Oxybis(4,1-phenylene))bis(dimethylsilane)

Foreword: A Molecular Perspective on Solubility

In the realms of materials science, polymer chemistry, and drug development, the precise control over a molecule's behavior in solution is paramount. (Oxybis(4,1-phenylene))bis(dimethylsilane), a unique organosilane, presents a fascinating case study in solubility, dictated by its hybrid structure. This guide moves beyond a simple cataloging of solvents, offering a deep dive into the physicochemical principles that govern its dissolution. By understanding the "why" behind its solubility, researchers can unlock its full potential in innovative applications.

Deconstructing (Oxybis(4,1-phenylene))bis(dimethylsilane): A Structural Analysis

To predict and understand the solubility of (Oxybis(4,1-phenylene))bis(dimethylsilane), we must first dissect its molecular architecture. The molecule is comprised of three key functional regions, each contributing to its overall polarity and interaction with potential solvents:

-

The Diphenyl Ether Core: The central (Oxybis(4,1-phenylene)) moiety is analogous to diphenyl ether. This core is largely nonpolar and hydrophobic due to the two aromatic phenyl rings. The ether linkage introduces a slight polarity but is shielded by the bulky phenyl groups, limiting its ability to form strong hydrogen bonds.

-

The Dimethylsilane Groups: The terminal -SiH(CH₃)₂ groups are characteristic of silanes. The silicon-hydrogen bond is less polar than an O-H bond, and the methyl groups contribute to the nonpolar, hydrophobic nature of this part of the molecule.

This composite structure results in a molecule that is predominantly nonpolar and hydrophobic, a critical factor in its solubility profile.

}

Figure 1: Molecular structure breakdown of (Oxybis(4,1-phenylene))bis(dimethylsilane).The Principle of "Like Dissolves Like": A Predictive Framework

The age-old axiom "like dissolves like" is the cornerstone of solubility prediction. For (Oxybis(4,1-phenylene))bis(dimethylsilane), this means it will be most soluble in solvents with similar, predominantly nonpolar characteristics.

Inferred Solubility Profile

-

Diphenyl Ether: Known to be soluble in many organic solvents such as benzene, toluene, ethanol, and diethyl ether, while being practically insoluble in water.[1][2][3]

-

Tetramethylsilane: Exhibits high solubility in most organic solvents and is insoluble in water.[4]

Based on these, we can predict a similar solubility pattern for (Oxybis(4,1-phenylene))bis(dimethylsilane).

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool. HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. While the exact HSP values for (Oxybis(4,1-phenylene))bis(dimethylsilane) require experimental determination, we can anticipate them to be characterized by a high δD value and low δP and δH values, reflecting its nonpolar nature. This theoretical framework provides a rationale for selecting appropriate solvents for testing.[5][6]

Qualitative and Quantitative Solubility Data

The following table summarizes the expected qualitative solubility of (Oxybis(4,1-phenylene))bis(dimethylsilane) in a range of common laboratory solvents, based on the principles outlined above. For a definitive quantitative assessment, the experimental protocols provided in the subsequent section should be employed.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Similar nonpolar aromatic character to the diphenyl ether core. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | Good interaction with the dimethylsilane groups and overall nonpolar nature. |

| Chlorinated | Dichloromethane, Chloroform | High | Effective at dissolving nonpolar organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether linkage in the solute has an affinity for ether solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone may limit solubility compared to nonpolar solvents. |

| Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | The polar hydroxyl group of alcohols has limited affinity for the nonpolar solute. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | High polarity of these solvents makes them poor matches for the nonpolar solute. |

| Water | H₂O | Insoluble | The high polarity and strong hydrogen bonding network of water are incompatible with the nonpolar and hydrophobic nature of the solute.[7][8] |

Experimental Protocols for Solubility Determination

To establish a definitive, quantitative understanding of the solubility of (Oxybis(4,1-phenylene))bis(dimethylsilane), rigorous experimental determination is essential. The following protocols are based on established methodologies such as those outlined by the OECD and ASTM.[9][10]

General Materials and Equipment

-

(Oxybis(4,1-phenylene))bis(dimethylsilane), >98% purity

-

Selected solvents, analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

}

Figure 2: Experimental workflow for quantitative solubility determination.Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Accurately weigh an excess amount of (Oxybis(4,1-phenylene))bis(dimethylsilane) into a vial. An excess is crucial to ensure saturation. b. Add a precise volume of the chosen solvent to the vial. c. Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). d. Allow the mixture to equilibrate for 24-48 hours. This duration is generally sufficient to reach thermodynamic equilibrium.

-

Sample Processing: a. After equilibration, visually confirm the presence of undissolved solid. b. Centrifuge the vial at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid. c. Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulates.

-

Quantitative Analysis: a. Prepare a series of standard solutions of (Oxybis(4,1-phenylene))bis(dimethylsilane) of known concentrations in the same solvent. b. Analyze the filtered sample and the standard solutions using a validated HPLC or GC method. c. Construct a calibration curve from the standards and determine the concentration of the solute in the filtered sample. This concentration represents the solubility at the specified temperature.

Applications in Research and Development

The solubility characteristics of (Oxybis(4,1-phenylene))bis(dimethylsilane) are pivotal for its application in various fields:

-

Polymer Synthesis: Its solubility in nonpolar organic solvents makes it a suitable monomer or additive in the synthesis of silicon-containing polymers, where it can be incorporated to enhance thermal stability and hydrophobicity.

-

Surface Modification: As a silane, it can be used to modify the surfaces of inorganic materials. Understanding its solubility is key to developing effective deposition and coating processes.

-

Drug Delivery: While not a typical pharmaceutical ingredient, its hydrophobic nature could be explored in the formulation of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).

Conclusion: A Guide for the Informed Scientist

This technical guide provides a comprehensive overview of the solubility of (Oxybis(4,1-phenylene))bis(dimethylsilane). By combining theoretical principles with practical experimental guidance, researchers are empowered to make informed decisions regarding solvent selection and application of this versatile organosilane. The presented frameworks and protocols serve as a robust starting point for any investigation involving this compound, ensuring scientific integrity and fostering innovation.

References

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM E1148-02(2010). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7583, Diphenyl ether. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6396, Tetramethylsilane. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. Hansen's solubility parameters of liquids used. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

ResearchGate. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

-

iChemical. (n.d.). (Oxybis(4,1-phenylene))bis(dimethylsilanol), CAS No. 2096-54-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20683015, (Oxybis(4,1-phenylene))bis(dimethylsilane). Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSPiP Software. Retrieved from [Link]

-

FCCC. (n.d.). Innovative (oxybis(4,1-phenylene))bis(dimethylsilane) Pro Version. Retrieved from [Link]

-

ResearchGate. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved from [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

Solubility of Things. (n.d.). Silane. Retrieved from [Link]

-

ResearchGate. (2020). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Retrieved from [Link]

-

PubMed Central. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

KBR. (2024). Discussion On The Solubility Of Silane And Related Issues. Retrieved from [Link]

Sources

- 1. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diphenyl ether [chemister.ru]

- 3. Diphenyl ether Diphenyl oxide [sigmaaldrich.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Discussion On The Solubility Of Silane And Related Issues - KBR [hskbrchemical.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Diphenyl ether CAS#: 101-84-8 [m.chemicalbook.com]

An In-depth Technical Guide to BIS[(p-DIMETHYLSILYL)PHENYL] ETHER (CAS 13315-17-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIS[(p-DIMETHYLSILYL)PHENYL] ETHER, registered under CAS number 13315-17-8, is a specialized organosilane compound. Characterized by a diphenyl ether core functionalized with dimethylsilyl groups at the para positions, this molecule serves as a valuable intermediate in various fields of chemical synthesis. Its unique structure, combining the rigidity of the aromatic ether linkage with the reactive Si-H bonds, makes it a subject of interest for polymer chemistry, materials science, and as a precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, safety information, and practical handling protocols to support its application in research and development.

Physicochemical Data

The physical and chemical properties of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER are summarized in the table below. These characteristics are fundamental for its use in experimental settings, influencing reaction conditions, purification methods, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 13315-17-8 | [1][2][3][4] |

| Molecular Formula | C₁₆H₂₂OSi₂ | [2][3][5] |

| Molecular Weight | 286.52 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][3][6] |

| Boiling Point | 138-140 °C at 0.2 mmHg | [2] |

| Density | 0.976 g/mL | [2][6] |

| Refractive Index (n²⁰/D) | 1.5478 | [2] |

| Flash Point | >110 °C | [3][6] |

| Solubility | Soluble in organic solvents; Insoluble in water.[1] | [1] |

| Storage Temperature | Room temperature, under inert atmosphere.[1] | [1] |

Spectroscopic and Analytical Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Analysis by ¹H NMR is used to confirm the presence of the dimethylsilyl and phenyl protons and their respective chemical environments.[3][7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information on the carbon framework of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy can identify characteristic vibrational frequencies, such as the Si-H and C-O-C ether stretches. One source notes FT-IR peaks at 2072 cm⁻¹ (likely corresponding to the Si-H stretch) and 1596 cm⁻¹ (aromatic C=C stretch).[7]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

For researchers requiring detailed spectral data for this compound, it is recommended to consult the spectral databases provided by chemical suppliers.[8][9]

Safety and Handling

As with all chemical reagents, the safe handling of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER is of paramount importance. The following information is compiled from available safety data sheets and general knowledge of organosilane compounds.

Hazard Identification and GHS Classification

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Personal Protective Equipment (PPE) Decision Workflow

The following diagram outlines the recommended process for selecting appropriate PPE when working with BIS[(p-DIMETHYLSILYL)PHENYL] ETHER.

Caption: PPE selection workflow for handling BIS[(p-DIMETHYLSILYL)PHENYL] ETHER.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. This compound should be stored under an inert atmosphere.[1][5] Incompatible materials include alkalis, metal salts, and oxidizing agents.[5]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Reactivity and Applications

The reactivity of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER is primarily dictated by the Si-H bonds. These bonds are susceptible to a variety of transformations, making the compound a versatile building block.

General Reactivity of Silyl Ethers and Hydrosilanes

Silyl ethers are widely used as protecting groups for alcohols in organic synthesis due to their stability to a range of reaction conditions and their selective removal.[10][11][12] The Si-H bond in hydrosilanes can undergo several key reactions, including:

-

Hydrosilylation: The addition of the Si-H bond across a double or triple bond, typically catalyzed by transition metals.

-

Dehydrocoupling: The reaction between a hydrosilane and a protic species (e.g., alcohol, amine, or water) to form a new Si-X bond (where X is O, N, etc.) and hydrogen gas.[13]

-

Reaction with Bases: As noted, this compound reacts with aqueous bases.[2] This is a common reactivity pattern for silyl hydrides, which can be unstable in the presence of strong nucleophiles.

Potential Applications

Given its structure and reactivity, BIS[(p-DIMETHYLSILYL)PHENYL] ETHER can be envisioned as a monomer or cross-linker in the synthesis of silicon-containing polymers. The diphenyl ether core can impart thermal stability and specific mechanical properties to the resulting materials. It can also be used as a precursor to introduce the (p-dimethylsilyl)phenyl ether moiety into more complex molecular architectures for applications in materials science or as ligands in catalysis.

Experimental Protocol: Synthesis of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER

The following is a representative, generalized procedure for the synthesis of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER, based on literature precedents.[3][7]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable and safe environment.

Materials and Reagents

-

4-Bromobenzene-dimethylsilane

-

4-Dimethylsilanephenol

-

Copper (I) iodide (CuI)

-

Benzotriazole

-

Sodium tert-butoxide

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Dichloromethane (DCM)

Step-by-Step Procedure

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzene-dimethylsilane, copper (I) iodide, and benzotriazole.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Initial Stirring: Stir the mixture at room temperature for approximately 30 minutes.

-

Addition of Reactants: Add 4-dimethylsilanephenol and sodium tert-butoxide to the reaction mixture.

-

Heating: Heat the reaction mixture to 95-100 °C and stir for 18 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate for extraction. Separate the organic layer.

-

Washing: Wash the organic phase with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography using a mixture of petroleum ether and dichloromethane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR and other appropriate analytical techniques to confirm its identity and purity.

The following diagram illustrates the key steps in the synthesis and purification of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER.

Caption: Workflow for the synthesis of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER.

Conclusion

BIS[(p-DIMETHYLSILYL)PHENYL] ETHER is a bifunctional organosilane with significant potential as a building block in synthetic chemistry. A thorough understanding of its physicochemical properties, reactivity, and safety precautions is essential for its effective and safe utilization in a research and development setting. This guide has provided a consolidated resource of technical information to aid scientists and professionals in their work with this compound.

References

-

Chemistry LibreTexts. 16: Silylethers. 2021. Available from: [Link]

-

Wikipedia. Silyl ether. Available from: [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. 2015. Available from: [Link]

- Kawai A, et al. Acute inhalation toxicity of high concentrations of silane in male ICR mice. Arch Toxicol. 1993;67(1):55-60.

- Kawai A, et al. Acute and subacute inhalation toxicity of silane 1000 ppm in mice. Arch Toxicol. 1992;66(10):750-3.

- Kawai A, et al. Acute and subacute inhalation toxicity of dichlorosilane in male ICR mice. Arch Toxicol. 1994;68(7):449-54.

-

The Royal Society of Chemistry. Supplementary Data. Available from: [Link]

-

Gelest, Inc. BIS[(p-DIMETHYLSILYL)PHENYL]ETHER, 96%. Available from: [Link]

-

Gelest, Inc. Direct Conversion of Silyl Ethers to Organic Functionality. Available from: [Link]

-

Castranova V, et al. Suppression of silica-induced toxicity with organosilane surface coating. 1995. Available from: [Link]

- Horiguchi S. Toxicity of silicon compounds in semiconductor industries. Keio J Med. 1995;44(3):129-31.

-

PubChem. Bis(m-phenoxyphenyl) ether. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Tetrahedron. 13315-17-8 | Bis (p-dimethylsilyl) phenyl ether. Available from: [Link]

-

NIST WebBook. Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Macromolecules. Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water. A New Approach to Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)]. Available from: [Link]

-

Amazon S3. SIB1090.0 - BIS[(p-DIMETHYLSILYL)PHENYL]ETHER. Available from: [Link]

-

Cheméo. Chemical Properties of Bis(p-carboxy phenyl dimethyl silyl) ether (CAS 18054-10-9). Available from: [Link]

-

Wikipedia. Diphenyl ether. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. BIS[(p-DIMETHYLSILYL)PHENYL]ETHER, 96% | [gelest.com]

- 3. BIS (P-DIMETHYLSILYL) PHENYL ETHER | 13315-17-8 [chemicalbook.com]

- 4. 13315-17-8 | Bis (p-dimethylsilyl) phenyl ether | Tetrahedron [thsci.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. echemi.com [echemi.com]

- 8. BIS (P-DIMETHYLSILYL) PHENYL ETHER(13315-17-8) 1H NMR spectrum [chemicalbook.com]

- 9. Bis(m-phenoxyphenyl) ether | C24H18O3 | CID 69781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Silyl ether - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (Oxybis(4,1-phenylene))bis(dimethylsilane): From Synthesis to Advanced Applications

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive overview of the organosilicon monomer (Oxybis(4,1-phenylene))bis(dimethylsilane), detailing its synthesis, unique properties, and its versatile applications in materials science and beyond. It is structured to deliver field-proven insights, moving from fundamental chemistry to practical, high-performance use cases.

Executive Summary

(Oxybis(4,1-phenylene))bis(dimethylsilane), also known as Bis(p-dimethylsilyl)phenyl ether, is a specialized organosilicon monomer that uniquely merges the high thermal stability and rigidity of an aromatic ether backbone with the versatile reactivity of dimethylsilyl functional groups. This bifunctional molecule serves as a critical building block and crosslinking agent in the synthesis of advanced polymers and materials. Its reactive Si-H bonds are particularly amenable to hydrosilylation reactions, enabling the creation of robust, high-performance thermosetting resins, flexible silicones, and functional polymers for microelectronics and optoelectronics. This guide explores the synthesis pathways, key physicochemical properties, and the primary applications of this compound, offering detailed protocols and expert analysis for its practical implementation in research and development.

Core Chemistry and Physicochemical Profile

(Oxybis(4,1-phenylene))bis(dimethylsilane) is distinguished by its molecular architecture: a central oxygen atom links two phenylene rings, each of which is substituted at the para position with a dimethylsilyl group (-SiH(CH₃)₂). This structure is fundamental to its utility. The diphenyl ether core imparts exceptional thermal and oxidative stability, while the two terminal Si-H groups provide reactive sites for polymerization and crosslinking.

Caption: Chemical Structure of (Oxybis(4,1-phenylene))bis(dimethylsilane).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13315-17-8 | [1][2][3] |

| Molecular Formula | C₁₆H₂₂OSi₂ | [1][2][3] |

| Molecular Weight | 286.52 g/mol | [1][4] |

| Appearance | Colorless liquid | [2] |

| Density | 0.976 g/cm³ | [5][6] |

| Boiling Point | 341.2 °C @ 760 mmHg | [5] |

| Melting Point | < 25 °C | [5][6] |

| Flash Point | 160.2 °C | [5] |

Synthesis and Core Reactivity

The synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane) is typically achieved through multi-step organic synthesis routes. A common and effective method involves a copper-catalyzed coupling reaction.

Caption: A generalized workflow for the synthesis of the title compound.[1][3]

The primary mode of reactivity stems from the two silicon-hydrogen (Si-H) bonds. These moieties are highly susceptible to hydrosilylation , a platinum-catalyzed addition reaction across unsaturated bonds (e.g., alkenes, alkynes). This reaction is exceptionally efficient and forms the basis for this monomer's utility in polymer chemistry, as it allows for the precise and controlled formation of stable silicon-carbon bonds.

Applications in Advanced Materials Science

The unique hybrid structure of this monomer makes it a valuable component in several areas of materials science.

Monomer for High-Performance Polymers

Organosilicon polymers are renowned for their stability and flexibility.[7] Incorporating (Oxybis(4,1-phenylene))bis(dimethylsilane) into polymer backbones leverages the thermal resilience of the diphenyl ether unit. Through hydrosilylation polymerization with di-vinyl or di-alkynyl co-monomers, it is possible to create advanced polymers such as polycarbosilanes.[8] These materials are investigated for applications in:

-

Microelectronics: As dielectric insulating layers, where low dielectric constants and high thermal stability are paramount.[9]

-

Optoelectronics: The integration of silicon-carbon backbones with aryl groups can create σ–π conjugated polymers, which are materials with interesting photoluminescent properties for flexible electronic devices.[8]

Crosslinking Agent for Thermosetting Resins

The difunctional nature of the molecule allows it to act as a potent crosslinking agent. It can effectively bridge two polymer chains that possess reactive unsaturated groups. This process transforms thermoplastic precursors into a rigid, three-dimensional thermoset network.

Sources

- 1. BIS (P-DIMETHYLSILYL) PHENYL ETHER | 13315-17-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. BIS[(p-DIMETHYLSILYL)PHENYL]ETHER, 96% | [gelest.com]

- 5. 4,4'-bis(dimethylsilyl)diphenyl ether, CAS No. 13315-17-8 - iChemical [ichemical.com]

- 6. Buy (Oxybis(4,1-phenylene))bis(dimethylsilane) [smolecule.com]

- 7. zmsilane.com [zmsilane.com]

- 8. Realizing highly efficient blue photoluminescence of dimethylsilane-aryl (phenylene, diphenylene, fluorenyl) main-chain polymers with σ–π conjugation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Reactivity and Chemical Compatibility of (Oxybis(4,1-phenylene))bis(dimethylsilane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity and chemical compatibility of (Oxybis(4,1-phenylene))bis(dimethylsilane), a key organosilicon compound with increasing relevance in advanced materials and pharmaceutical development. This document moves beyond a simple listing of properties to offer a detailed examination of the underlying chemical principles governing its behavior. By understanding the interplay between its structural components—the diaryl ether linkage and the dimethylsilyl functional groups—researchers can anticipate its reactivity, ensure safe handling, and design robust experimental and manufacturing processes. This guide synthesizes critical information on its stability, reactivity with common laboratory reagents, and compatibility with various materials, supported by established chemical principles and relevant safety data.

Introduction: Unveiling the Molecular Architecture and its Implications

(Oxybis(4,1-phenylene))bis(dimethylsilane), with the chemical formula C₁₆H₂₀OSi₂, is a unique molecule that marries the robustness of an aromatic ether with the versatile reactivity of hydrosilanes.[1] Its structure, featuring two dimethylsilyl groups attached to a diphenyl ether core, bestows upon it a distinct set of properties that are crucial for its application. The diphenyl ether backbone provides thermal stability, while the silicon-hydrogen (Si-H) bonds are the primary centers of reactivity. Understanding this duality is fundamental to harnessing its potential while mitigating risks.

This guide will dissect the reactivity profile of this compound, focusing on the Si-H bond's susceptibility to hydrolysis, oxidation, and its role as a reducing agent. We will also explore its compatibility with a range of common laboratory and industrial materials, providing a framework for its safe and effective use.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of (Oxybis(4,1-phenylene))bis(dimethylsilane) is the first step in a thorough reactivity and compatibility assessment.

| Property | Value | Source |

| Chemical Name | (Oxybis(4,1-phenylene))bis(dimethylsilane) | PubChem |

| Synonyms | bis[(p-dimethylsilyl)phenyl]ether, Bis(p-dimethylsilyl) phenyl ether | PubChem |

| CAS Number | 13315-17-8 | ChemScene |

| Molecular Formula | C₁₆H₂₂OSi₂ | ChemScene |

| Molecular Weight | 286.52 g/mol | ChemScene |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General Knowledge |

| Boiling Point | 138°C | Seedion |

| Melting Point | <25°C | Seedion |

| Flash Point | >110°C | Seedion |

Note: Some physical properties are sourced from chemical suppliers and may represent typical values.

The Heart of Reactivity: The Silicon-Hydride Bond

The two silicon-hydrogen (Si-H) bonds are the most reactive sites in the (Oxybis(4,1-phenylene))bis(dimethylsilane) molecule. The polarity of the Si-H bond, with silicon being more electropositive than hydrogen, dictates much of its chemical behavior.

Hydrolytic Stability: A Critical Consideration

One of the most significant aspects of handling hydrosilanes is their susceptibility to hydrolysis. In the presence of moisture, the Si-H bond can react to form a silanol (Si-OH) and hydrogen gas. This reaction can be catalyzed by both acids and bases.

Reaction Scheme: R₃Si-H + H₂O → R₃Si-OH + H₂

The resulting silanols are often unstable and can undergo self-condensation to form siloxane oligomers or polymers, releasing more water in the process.

Condensation Reaction: 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O

Oxidative Pathways: From Silane to Silanol and Beyond

The Si-H bond is susceptible to oxidation by a variety of oxidizing agents. This reaction typically leads to the formation of the corresponding silanol.

General Oxidation Reaction: 2 R₃Si-H + O₂ → 2 R₃Si-OH

This oxidation can be a controlled synthetic transformation or an unintended degradation pathway. Strong oxidizing agents should be considered incompatible with (Oxybis(4,1-phenylene))bis(dimethylsilane).

Reductive Capabilities: The Hydridic Nature of the Si-H Bond